5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride

Medicinal Chemistry Lead Optimization Physicochemical Properties

Researchers requiring a rigid, chiral 1-azabicyclo[2.2.1]heptane scaffold for muscarinic receptor SAR often face supply inconsistencies and undefined stereochemistry. This 5-methyl hydrochloride salt (CAS 122737-56-8) resolves these issues: - Validated pharmacophore core for muscarinic acetylcholine receptor probe development. - 5-Methyl substitution enables systematic stereoelectronic and subtype-selectivity SAR comparisons. - Available from BenchChem with Certificate of Analysis; confirm enantiomeric purity and chiral HPLC data upon inquiry.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
Cat. No. B13627384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESCC1CN2CC1C(=O)C2.Cl
InChIInChI=1S/C7H11NO.ClH/c1-5-2-8-3-6(5)7(9)4-8;/h5-6H,2-4H2,1H3;1H
InChIKeyOUHCGCWYDVQLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one HCl: Physicochemical & Structural Profile


5-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride (CAS No. 122737-56-8 for the free base) is a nitrogen-containing heterocycle featuring a constrained 1-azabicyclo[2.2.1]heptane core. Its molecular formula is C7H11NO, with a calculated molecular weight of 125.17 g/mol . The unsubstituted core scaffold, 1-azabicyclo[2.2.1]heptan-3-one (CAS 21472-89-9), is documented to have a melting point range of 25-27 °C [1]. While specific data for the 5-methyl analog is not provided in the referenced sources, these are the verifiable baseline characteristics from which any differentiation must be quantified.

Constrained azabicyclic scaffold with defined 5-methyl stereochemistry
Requires verification of enantiopurity (chiral HPLC or equivalent)
Potential reference standard for analytical method development

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one HCl: Substitution Risks


A generic substitution within the 1-azabicyclo[2.2.1]heptane class is not scientifically valid due to the potential for significant alterations in critical properties. The introduction of a methyl group at the 5-position, versus the unsubstituted core or a 4-methyl isomer, can induce stereoelectronic effects that may drastically change molecular conformation, receptor binding kinetics, metabolic stability, and physicochemical parameters like logP and pKa [1]. Without experimental data quantifying these differences, assuming functional interchangeability introduces unacceptable risk in any lead optimization or chemical biology program. This guide highlights the precise, comparator-based evidence required to make an informed selection decision.

Stereoelectronic effects from the 5-methyl group may shift conformation, target binding and physicochemical profile compared to the unsubstituted core.
No experimental data support interchangeability with the 4-methyl isomer or other alkyl-substituted analogs.
Generic substitution within the 1-azabicyclo[2.2.1]heptane class is not valid without compound-specific characterization.

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one HCl: Comparative Evidence


Physicochemical Properties vs. Unsubstituted Core

The 5-methyl derivative (CAS 122737-56-8) has a molecular weight of 125.17 g/mol (free base, C7H11NO) . In contrast, the unsubstituted 1-azabicyclo[2.2.1]heptan-3-one core (CAS 21472-89-9) has a molecular weight of 111.14 g/mol (C6H9NO) [1]. This represents a 12.6% increase in mass. However, critical differentiating data such as pKa, logD, and aqueous solubility are not available for the 5-methyl analog, which are essential for predicting its ADME profile in comparison to the core scaffold.

Molecular Weight Shift
Class-level
125.17 g/mol (target) vs 111.14 g/mol (core)
+14.03 g/mol (+12.6%)
12.6% mass increase from methyl substitution; implications for lipophilicity and permeability require independent verification.
Medicinal Chemistry Lead Optimization Physicochemical Properties

Biological Activity: Azabicyclo Scaffold Evidence

There is no direct biological activity data for 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride. The justification for its use is based on class-level inference from the broader 1-azabicyclo[2.2.1]heptane scaffold, which is a known pharmacophore for muscarinic acetylcholine receptor ligands [1]. A patent describes azabicyclo[2.2.1]heptane compounds as having 'surprising potency and favorable side effect profile' as muscarinic receptor modulators [2]. The 5-methyl substitution is hypothesized to further modulate this activity by influencing receptor binding conformation, but this remains unquantified.

Muscarinic Receptor Engagement
Data to verify
No quantitative data for the 5-methyl analog; scaffold reported as muscarinic pharmacophore.
Class-level activity rationale; not specific to this compound.
Patent-reported potency and side-effect claims require context-specific review.
Neuroscience Muscarinic Receptors Drug Discovery

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one HCl: Validated Applications


Chiral Building Block in Medicinal Chemistry

The compound can serve as a starting material for synthesizing more complex, chiral 1-azabicyclo[2.2.1]heptane derivatives. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for building diverse chemical libraries. However, procurement for this purpose requires verification of enantiomeric purity and the availability of analytical data (e.g., chiral HPLC traces) from the supplier, as the stereochemistry is critical for downstream applications. The known utility of the scaffold in muscarinic agonist development supports this application .

Reference Standard for Analytical Methods

With a confirmed CAS number (122737-56-8) and known molecular formula (C7H11NO), the compound can be procured as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, intended to detect or quantify related azabicyclic impurities or metabolites in drug development projects . Selection for this purpose is contingent on obtaining a Certificate of Analysis confirming its purity and identity.

Lead Optimization for Muscarinic Receptors

The compound is relevant in early-stage drug discovery programs focused on muscarinic acetylcholine receptors. The 1-azabicyclo[2.2.1]heptane core is a validated pharmacophore for this target class [1]. The 5-methyl substitution offers a specific point of molecular variation that is predicted to influence receptor subtype selectivity and pharmacokinetic properties. Its use is appropriate for structure-activity relationship (SAR) studies, where its profile would be directly compared against that of the unsubstituted core and other alkyl analogs.

Application
Selection Property
Validation Focus
Chiral Building Block for Medicinal Chemistry
Enantiomeric purity & characterization data
Verify chiral HPLC or structural assignment
Reference Standard for Analytical Methods
Certified purity and identity
Obtain Certificate of Analysis (CoA)
Lead Optimization for Muscarinic Receptors
Azabicyclo scaffold muscarinic pharmacophore validation
SAR comparison with unsubstituted core
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